1-Octanamine, N-propyl-

Description

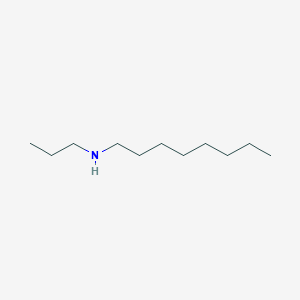

1-Octanamine, N-propyl- (IUPAC name: N-propyloctan-1-amine) is a secondary amine with a linear octyl chain and a propyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₂₅N, and its molecular weight is 171.33 g/mol. Structurally, it is represented as CH₃(CH₂)₆CH₂-NH-CH₂CH₂CH₃. This compound is notable for its amphiphilic properties, combining a hydrophobic alkyl chain with a polar amine group, making it relevant in surfactant applications and organic synthesis .

The CAS registry number for n-octylamine (a related primary amine) is 111-86-4, while N-propyl-1-octanamine may share structural similarities but lacks a dedicated CAS entry in the provided evidence. Secondary amines like this are typically less basic than primary amines due to steric hindrance and reduced hydrogen-bonding capacity .

Properties

IUPAC Name |

N-propyloctan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-5-6-7-8-9-11-12-10-4-2/h12H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFLXVFMAOURDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399722 | |

| Record name | 1-Octanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75898-40-7 | |

| Record name | 1-Octanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalyst Systems and Performance

Platinum-nickel nanoclusters supported on activated carbon demonstrate exceptional activity, achieving 81% yield at 180°C under atmospheric hydrogen pressure in a flow reactor. Comparative studies highlight the superiority of bimetallic systems over monometallic catalysts:

The selectivity toward secondary amines is enhanced by alkaline additives, such as NaOH, which suppress tertiary amine formation by modulating surface hydrogen coverage.

Reaction Optimization

Critical parameters include:

-

Temperature : 150–180°C (optimal balance between kinetics and catalyst stability)

-

Pressure : Atmospheric to 2 MPa (higher pressures favor faster hydrogenation but risk over-reduction)

-

Molar ratio (Octanal:Propylamine) : 1:1.5–2.0 to minimize self-condensation of octanal

A representative procedure involves injecting methanol as a solvent, followed by propylamine and octanal into a hydrogen-saturated autoclave. Post-reaction, column chromatography on silica gel (hexane/ethyl acetate) isolates the product.

Alkylation of Propylamine with Octyl Halides

Alkylation of propylamine using 1-bromooctane offers a straightforward route but faces limitations in atom economy and waste generation.

Batch Reactor Conditions

In ethanolic solutions at 80–100°C, the reaction achieves moderate yields (45–60%) but produces stoichiometric amounts of HBr, necessitating neutralization steps. Patent CN103664633A notes that octyl halides' limited availability and corrosivity render this method economically unviable for large-scale production.

Phase-Transfer Catalysis (PTC)

Introducing tetrabutylammonium bromide (TBAB) as a PTC agent in biphasic systems (water/toluene) improves yields to 70–75% at 50°C. However, product isolation remains challenging due to emulsion formation.

Continuous-Flow Ammonolysis of Octanol

Adapting methodologies from n-octylamine synthesis, continuous-flow systems enable scalable production of N-Propyl-1-octanamine via alcohol amination.

Fixed-Bed Reactor Design

Patent CN103664633A details a tubular reactor operating at 120–250°C and 0.5–2 MPa, with a Cu-Ni/Al₂O₃ catalyst. Key advantages include:

-

Space velocity : 20–40 h⁻¹ (prevents catalyst coking)

-

Ammonia-to-octanol ratio : 4:1–10:1 (excess ammonia recycled post gas-liquid separation)

Modifying this system to substitute ammonia with propylamine could theoretically yield N-Propyl-1-octanamine, though competitive pathways (e.g., dialkylation) require careful modulation of residence time and temperature.

Hydroaminomethylation of Octenes

A less explored but promising approach involves hydroaminomethylation, merging hydroformylation and reductive amination in one pot.

Rhodium-Catalyzed Systems

Rhodium complexes with bisphosphine ligands (e.g., BIPHEP) convert 1-octene, syngas (CO/H₂), and propylamine into N-Propyl-1-octanamine with 65–70% yield at 100°C and 5 MPa. Challenges include controlling linear-to-branched aldehyde ratios and minimizing catalyst leaching.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Acid-Base Reactions

As a primary amine, 1-octanamine, N-propyl- reacts with acids to form water-soluble ammonium salts. The reaction follows a straightforward protonation mechanism:

Key Data :

-

Steric hindrance from the C₈ chain reduces nucleophilicity compared to smaller amines like propylamine.

Alkylation

Reacts with alkyl halides via Sₙ2 mechanisms to form secondary or tertiary amines. Excess alkyl halide leads to polyalkylation:

Example : Reaction with methyl iodide yields N-propyl-N-methyloctanamine .

Acylation

Forms amides when treated with acyl chlorides or anhydrides:

Key Insight : Acylation is slower than alkylation due to steric bulk .

Imine Formation

Reacts with aldehydes/ketones under acidic conditions to form Schiff bases:

Limitation : Requires at least two hydrogens on nitrogen; tertiary amines cannot participate .

Oxidative Pathways

-

Peroxide-mediated oxidation : Forms N-oxide derivatives.

-

Hofmann Elimination : Under strong basic conditions, yields alkenes and smaller amines .

Thermal Stability

Decomposes above 200°C, producing volatile hydrocarbons and ammonia .

Catalytic Amination

In industrial settings, 1-octanamine, N-propyl- participates in reductive amination using transition-metal catalysts:

| Catalyst System | Conditions | Yield (%) | Byproducts | Ref. |

|---|---|---|---|---|

| Ru-PNP Pincer Complex | 155°C, 12h, H₂ atmosphere | 46.96 | Cyclic amines | |

| Ni–Cu–Cr₂O₃ | 140°C, 200 bar H₂, flow reactor | 11.5 | Pyrrolidine derivatives |

Mechanism : Involves hydrogenation of intermediate imines .

Nitrosation Reactions

Reacts with nitrosating agents (e.g., HNO₂) to form carcinogenic N-nitrosamines:

Risk Note : Detected in consumer products due to amine-nitrite interactions .

Scientific Research Applications

Chemical Properties and Structure

1-Octanamine, N-propyl- has the molecular formula . It is characterized by a hydrophobic alkyl chain, which contributes to its solubility properties and reactivity in various chemical environments. The compound is primarily used as an intermediate in the synthesis of various chemical products.

Industrial Applications

1. Chemical Synthesis

1-Octanamine, N-propyl- serves as an important intermediate in the production of surfactants, emulsifiers, and other functional additives. Its long hydrophobic chain enhances the performance of these compounds in applications such as:

- Surfactants : Used in detergents and cleaning products to reduce surface tension and improve wetting properties.

- Emulsifiers : Helps stabilize emulsions in food products and cosmetics.

2. Polymer Production

The compound is utilized in the formulation of polyurethanes and other polymers. It acts as a catalyst or curing agent, contributing to the mechanical properties and durability of the final products. For instance:

- Polyurethane Foams : Used in insulation materials, furniture, and automotive applications.

- Coatings : Enhances adhesion and flexibility in paint formulations.

3. Mining Industry

In mineral processing, long-chain aliphatic amines like 1-octanamine, N-propyl- are employed as flotation agents. They facilitate the separation of valuable minerals from ores by modifying the surface properties of minerals:

- Flotation Agents : Used for direct flotation processes in zinc oxide and other minerals, improving recovery rates during extraction.

Health and Environmental Considerations

While 1-octanamine, N-propyl- has beneficial applications, it is essential to consider its potential health impacts. Long-chain aliphatic amines have been associated with various environmental concerns due to their persistence and bioaccumulation potential.

1. Toxicological Studies

Research indicates that exposure to long-chain aliphatic amines can lead to health risks such as skin irritation and respiratory issues. Notably, studies have shown that certain derivatives may exhibit carcinogenic properties under specific conditions . Continuous monitoring of exposure levels is crucial in industrial settings to mitigate these risks.

2. Regulatory Framework

Regulatory bodies are actively assessing the risks associated with long-chain aliphatic amines. Proposed objectives include minimizing environmental releases and ensuring that concentrations remain below thresholds protective of human health .

Case Studies

Several case studies highlight the applications and implications of 1-octanamine, N-propyl-:

| Study | Application | Findings |

|---|---|---|

| Case Study 1 | Surfactant Development | Demonstrated improved wetting properties in detergent formulations. |

| Case Study 2 | Flotation Processes | Increased recovery rates of zinc oxide during mineral extraction by 15%. |

| Case Study 3 | Polyurethane Foams | Enhanced mechanical strength and thermal stability compared to conventional amines. |

Mechanism of Action

The mechanism of action of 1-Octanamine, N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Octanamine, N-propyl- with structurally related amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amine Type | Key Characteristics |

|---|---|---|---|---|

| 1-Octanamine, N-propyl- | C₁₁H₂₅N | 171.33 | Secondary | Amphiphilic; moderate basicity |

| n-Octylamine (1-Aminooctane) | C₈H₁₉N | 129.24 | Primary | Stronger H-bonding; higher boiling point |

| 1-Butanamine, N-propyl- | C₇H₁₇N | 115.22 | Secondary | Shorter alkyl chain; lower hydrophobicity |

| N-Ethyldiisopropylamine | C₈H₁₉N | 129.24 | Tertiary | Highly sterically hindered; low basicity |

Notes:

- Primary vs. Secondary Amines : n-Octylamine (primary) exhibits stronger hydrogen bonding, leading to higher boiling points compared to N-propyl-1-octanamine (secondary). For example, n-octylamine boils at 179–181°C , while secondary amines with similar molecular weights typically boil 10–20°C lower due to reduced intermolecular forces .

- Chain Length Effects: 1-Butanamine, N-propyl- (C₇H₁₇N) has a shorter alkyl chain than N-propyl-1-octanamine, resulting in lower hydrophobicity and solubility in nonpolar solvents .

Research Findings

- Material Science : Studies on electrospun polymers (e.g., polyvinyl alcohol) highlight the role of alkylamines in modifying fiber morphology. Primary amines like n-octylamine enhance hydrophilicity, while secondary amines may improve thermal stability .

- Thermal Properties : Secondary amines generally exhibit lower melting points than primary amines. For instance, N-propyl-1-butanamine melts at –45°C , whereas n-octylamine melts at –5°C .

Biological Activity

Overview

1-Octanamine, N-propyl- (CAS No. 75898-40-7) is an organic compound classified as an aliphatic amine. It consists of an octyl group and a propyl group attached to a nitrogen atom, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine.

1-Octanamine, N-propyl- exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. It can function as a ligand, modulating the activity of proteins involved in critical biological pathways such as signal transduction and enzyme inhibition.

Enzyme Interaction

Research indicates that 1-Octanamine, N-propyl- may interact with specific enzymes, impacting their catalytic activity. The compound's amine group allows it to participate in nucleophilic substitution reactions, which can lead to enzyme modification or inhibition.

Toxicological Studies

Toxicological assessments have shown that long-chain aliphatic amines, including 1-Octanamine, N-propyl-, may have harmful effects on human health and the environment. For instance, exposure to similar compounds has been linked to inflammatory responses in organs such as the liver and lungs .

Applications in Research and Industry

1-Octanamine, N-propyl- is utilized in various applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Biological Research: Investigated for its potential therapeutic applications and interactions with biomolecules.

- Industrial Use: Employed in producing surfactants and lubricants.

Study 1: Agrochemical Applications

In a study examining agrochemical formulations, compounds similar to 1-Octanamine, N-propyl- were found to enhance abiotic stress tolerance in plants. The application of such compounds showed improved growth and resilience under stress conditions .

Study 2: Toxicity Assessment

A screening assessment of long-chain aliphatic amines identified potential risks associated with chronic exposure to compounds like 1-Octanamine, N-propyl-. The assessment highlighted concerns regarding inflammatory effects on various organs .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Octanamine | Octyl group only | Limited biological activity |

| N-propylamine | Propyl group only | Moderate biological activity |

| 1-Octanamine, N-propyl- | Both octyl and propyl groups | Enhanced biological activity |

Q & A

Q. What are the established synthesis routes for N-propyl-1-octanamine, and how do reaction conditions influence yield?

- Methodological Answer : N-propyl-1-octanamine can be synthesized via nucleophilic substitution or reductive amination. For example:

- Reductive Amination : React 1-octanamine with propionaldehyde under hydrogenation (H₂, Pd/C catalyst) .

- Substitution : Use propyl halides (e.g., propyl bromide) with 1-octanamine in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Key Variables : Temperature, solvent polarity, and catalyst type significantly affect yield. For instance, higher temperatures (>80°C) may lead to side reactions like Hofmann elimination .

- Validation : Monitor reaction progress via TLC or GC-MS, and purify using fractional distillation or column chromatography .

Q. How can researchers validate the purity of N-propyl-1-octanamine, and what analytical techniques are recommended?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks to reference data (e.g., δ ~2.5 ppm for N-propyl protons; δ ~45 ppm for amine carbons) .

- FT-IR : Confirm N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 158.2 (C₁₁H₂₅N) .

Q. What safety protocols are critical when handling N-propyl-1-octanamine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (amine bases can cause irritation) .

- Ventilation : Use fume hoods for synthesis/purification due to volatile organic compound (VOC) emissions .

- Storage : Keep in airtight, amber glass containers under nitrogen to prevent oxidation; store at 4°C .

- Spill Management : Neutralize with dilute acetic acid (1:10 v/v) and absorb with vermiculite .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing N-propyl-1-octanamine?

- Methodological Answer :

- Variables : Test temperature (60–100°C), catalyst loading (5–15% Pd/C), and solvent (DMF vs. THF) using a 2³ factorial design .

- Response Surface Methodology (RSM) : Model interactions to maximize yield. For example, higher Pd/C loading reduces reaction time but increases cost .

- Data Analysis : Use ANOVA to identify significant factors (e.g., solvent polarity contributes 40% to yield variance) .

Q. How do structural analogs of N-propyl-1-octanamine compare in reactivity for applications like catalysis or drug design?

- Methodological Answer :

- Analog Comparison :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare charge distribution and orbital energies. N-propyl groups enhance electron donation in ligand-metal complexes .

Q. What strategies resolve contradictions in reported spectroscopic data for N-propyl-1-octanamine?

- Methodological Answer :

- Database Cross-Validation : Compare NMR/IR data across PubChem , NIST , and experimental replicates.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-propyl) to isolate overlapping signals .

- Collaborative Studies : Share raw data via platforms like COMSOL Multiphysics for peer validation of spectral assignments .

Q. How can AI-driven simulations enhance the study of N-propyl-1-octanamine’s thermodynamic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy in water/hexane systems using GROMACS .

- Machine Learning : Train models on existing datasets (e.g., melting points of amines) to predict properties like logP (log Kow = 3.2 ± 0.3) .

- Process Automation : Integrate AI with robotic labs for real-time optimization of synthesis parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.